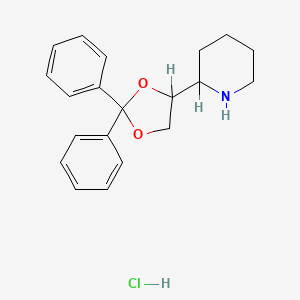

Dioxadrol hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

3666-69-1 |

|---|---|

Molekularformel |

C20H24ClNO2 |

Molekulargewicht |

345.9 g/mol |

IUPAC-Name |

2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H |

InChI-Schlüssel |

GYPWNVSWCIMIHQ-UHFFFAOYSA-N |

SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Kanonische SMILES |

C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Andere CAS-Nummern |

23257-58-1 3666-69-1 |

Piktogramme |

Acute Toxic; Irritant |

Synonyme |

2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine dioxadrol dioxadrol hydrochloride |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Dioxadrol Hydrochloride and Analogues

Contemporary Approaches to Dioxadrol (B1208953) Hydrochloride Synthesis

Recent synthetic efforts have focused on elegant and efficient routes to the Dioxadrol core structure. These approaches often prioritize stereocontrol, as the biological activity of Dioxadrol isomers is highly dependent on their three-dimensional arrangement.

A key strategy in the synthesis of the Dioxadrol framework is the use of the hetero-Diels–Alder reaction. rsc.orgrsc.org This powerful [4+2] cycloaddition reaction is used to construct the six-membered piperidine ring by reacting a diene with a heterodienophile, in this case, an imine. nih.govresearchgate.net

In the synthesis of Dioxadrol analogues, a critical step involves the hetero-Diels–Alder reaction between a dioxolane-derived imine and an activated diene, such as Danishefsky's diene. rsc.org This approach is highly effective for creating the fundamental 2-(1,3-dioxolan-4-yl)piperidine structure. The reaction's utility is enhanced by the use of Lewis acid catalysts, which can increase the reactivity of the imine dienophile and influence the stereochemical outcome of the cycloaddition. The versatility of this reaction allows for the incorporation of various substituents on both the diene and the imine, facilitating the generation of a library of analogues. nih.gov

The stereochemistry of Dioxadrol is critical to its biological function. Consequently, developing synthetic routes that allow for precise control over the configuration of its chiral centers is a primary focus of research. researchgate.net Dioxadrol possesses multiple stereocenters, and the relative and absolute configuration of these centers dictates the molecule's interaction with its biological targets.

Stereoselective syntheses are designed to produce a specific diastereomer as the major product. nih.gov For Dioxadrol analogues, it has been demonstrated that the like-configuration at the junction between the piperidine and dioxolane rings is crucial for high affinity to the NMDA receptor. rsc.org Furthermore, the orientation of substituents on the piperidine ring, such as an axial orientation for a C-4 substituent, has been shown to be vital for potent activity. rsc.org Various methods, including substrate-controlled and reagent-controlled strategies, are employed to achieve the desired stereoisomers. nih.govhku.hk For instance, the diastereoselective Mannich reaction can be used to control the stereochemistry of piperidine precursors. nih.gov

To improve the efficiency and practicality of Dioxadrol synthesis, significant effort is dedicated to the optimization of reaction conditions. This involves a systematic investigation of parameters such as solvents, temperature, catalysts, and reagent stoichiometry to maximize the yield and purity of the desired product. researchgate.netresearchgate.net

For key transformations like the hetero-Diels–Alder reaction, the choice of Lewis acid catalyst (e.g., zinc(II) chloride) and its concentration is a critical parameter that can be fine-tuned. researchgate.net The solvent can also have a profound impact on reaction rate and selectivity. researchgate.net For example, reactions may be tested in a range of solvents like dioxane or toluene to find the optimal medium. researchgate.netresearchgate.net The goal of optimization is to develop a synthetic route that is not only high-yielding but also robust, scalable, and cost-effective, which may involve reducing the number of synthetic steps and purification procedures. bvsalud.org

Synthesis of Dioxadrol Hydrochloride Analogues for Structure-Activity Relationship Studies

The synthesis of analogues is a cornerstone of medicinal chemistry, providing essential insights into how molecular structure correlates with biological activity (SAR). nih.govmdpi.comresearchgate.net By systematically modifying different parts of the Dioxadrol molecule, researchers can identify which functional groups and structural features are essential for its activity. nih.govmalariaworld.org

The piperidine ring of Dioxadrol is a primary target for modification in SAR studies. rsc.orgrsc.org Researchers have synthesized and evaluated a series of analogues with various substituents at different positions of this ring to probe the steric and electronic requirements of its biological target.

A notable area of investigation has been the introduction of substituents at the 4-position of the piperidine ring. rsc.org These studies have revealed that the nature and stereochemistry of the substituent at this position significantly impact NMDA receptor affinity. For example, the introduction of a hydroxyl group at the 4-position can lead to highly potent compounds. rsc.org Conversely, N-alkylation of the piperidine nitrogen has been shown to result in inactive compounds, indicating that a free secondary amine is likely crucial for activity. nih.gov

| Analogue/Modification | Position of Modification | Key Finding | Reported Affinity (Ki) |

|---|---|---|---|

| WMS-2508 | 4-hydroxy | Potent NMDA antagonist with high selectivity. rsc.org | 44 nM rsc.org |

| N-Alkyl Derivatives | 1 (Nitrogen) | Analogues were found to be inactive. nih.gov | Not Applicable |

The 1,3-dioxolane ring is another key structural component of Dioxadrol that has been subjected to modification for SAR studies. nih.govnih.gov This rigid ring system helps to fix the orientation of the crucial phenyl groups and the piperidine substituent.

Aromatic Ring Substitutions and Their Synthetic Implications

The aromatic rings of this compound and its analogues are key targets for synthetic modification to explore structure-activity relationships. Various substituents can be introduced onto these phenyl groups to alter the compound's electronic properties, lipophilicity, and steric profile, which in turn can influence its pharmacological activity.

One notable synthetic modification involves the replacement of a phenyl ring with a bioisosteric heterocyclic system. For instance, in analogues of Etoxadrol, the phenyl group has been successfully replaced by 2-thienyl or 3-thienyl rings. nih.gov These substitutions are synthetically achieved by employing the appropriate thiophene-containing starting materials in the synthesis cascade that leads to the dioxolane ring formation. The resulting thienyl analogues have demonstrated comparable affinity for their biological targets as the parent phenyl compound, indicating that the thienyl ring can effectively mimic the phenyl ring in this context. nih.gov

Direct substitution on the phenyl ring has also been explored. A significant example is the synthesis of an Etoxadrol analogue featuring a chlorine atom at the ortho position of the phenyl ring. nih.gov This modification is typically achieved through electrophilic aromatic substitution on a suitable precursor before the construction of the dioxolane ring. The introduction of the chloro group at this position resulted in a compound with notably high potency. nih.gov

The synthetic implications of these aromatic ring substitutions are primarily linked to their impact on the molecule's interaction with its biological target. Phenyl-substituted analogues of Etoxadrol have been compared to similarly substituted phencyclidine (PCP) analogues, revealing distinct differences in their structure-activity relationships. nih.gov This suggests that the aromatic rings in these two classes of compounds interact differently with the PCP binding sites, highlighting the importance of the substitution pattern on the aromatic ring for determining biological activity and specificity. nih.gov

Further diversification of the aromatic rings can be envisioned through various established synthetic methodologies. Electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation could be employed on precursors to introduce a range of functional groups. Subsequent chemical transformations of these newly introduced groups could then provide access to a wider array of analogues. For example, a nitro group could be reduced to an amino group, which could then be further derivatized.

The table below summarizes the key aromatic ring substitutions in Dioxadrol analogues and their reported synthetic implications.

| Substitution | Position | Synthetic Approach | Implication on Activity |

| 2-Thienyl | Phenyl Ring Replacement | Use of thienyl-containing precursors | Comparable affinity to phenyl analogue |

| 3-Thienyl | Phenyl Ring Replacement | Use of thienyl-containing precursors | Comparable affinity to phenyl analogue |

| Chloro | Ortho | Electrophilic aromatic substitution | Increased potency |

Interactive Data Table: Aromatic Ring Substitutions in Dioxadrol Analogues (This is a simplified representation of an interactive table. In a digital format, users could filter and sort the data.)

| Compound Class | Aromatic Substitution | Synthetic Strategy | Key Finding |

| Etoxadrol Analogue | 2-Thienyl replacement of Phenyl | Utilization of 2-thienyl precursors | Maintained biological affinity |

| Etoxadrol Analogue | 3-Thienyl replacement of Phenyl | Utilization of 3-thienyl precursors | Maintained biological affinity |

| Etoxadrol Analogue | Ortho-Chloro substitution | Electrophilic chlorination of precursor | Significantly enhanced potency |

Chemical Reactivity and Derivatization Strategies of this compound

The chemical reactivity of this compound is dictated by the functional groups present in its structure: the two phenyl rings, the 1,3-dioxolane ring, and the piperidine ring. Derivatization strategies can target each of these moieties to generate a diverse range of analogues for further investigation.

Substitution reactions on the aromatic rings of Dioxadrol would likely proceed through electrophilic aromatic substitution pathways on a suitable precursor. The presence of the dioxolane and piperidine moieties would influence the regioselectivity of such reactions. Functional group transformations of substituents on the aromatic rings offer a versatile strategy for derivatization. For example, a pre-installed nitro group could be reduced to an amine, which could then undergo a variety of reactions such as acylation, alkylation, or conversion to a diazonium salt for further functionalization.

The piperidine ring also presents opportunities for substitution and functional group transformations. The secondary amine is a nucleophilic center and can undergo N-alkylation, N-acylation, and other reactions. However, it has been reported that N-alkyl derivatives of Dexoxadrol (B1663360) were found to be inactive, suggesting that modifications at this position may be detrimental to biological activity. nih.gov Modifications to the carbon skeleton of the piperidine ring are more synthetically challenging and would likely require a de novo synthesis of the piperidine ring with the desired substituents.

The oxidation of this compound could potentially occur at several sites. The phenyl rings are generally resistant to oxidation under mild conditions, but vigorous oxidation could lead to their degradation. The piperidine ring is susceptible to oxidation, which could lead to the formation of various products including N-oxides or ring-opened products. The benzylic positions of the diphenyl group on the dioxolane ring could also be susceptible to oxidation under certain conditions.

Reduction of this compound could target the aromatic rings. Catalytic hydrogenation under forcing conditions could reduce the phenyl rings to cyclohexyl rings. The choice of catalyst and reaction conditions would be crucial to control the extent of reduction. The dioxolane ring is generally stable to many reducing agents but can be cleaved under acidic conditions.

The formation of substituted this compound derivatives can be achieved through a variety of synthetic strategies. As previously discussed, substitution on the aromatic rings can be accomplished by employing appropriately substituted precursors in the synthesis. For example, to synthesize a Dioxadrol analogue with a substituent on one of the phenyl rings, the corresponding substituted benzophenone would be used as a starting material for the formation of the dioxolane ring.

Derivatization of the piperidine moiety offers another route to substituted derivatives. While simple N-alkylation has been shown to be detrimental to activity, other modifications might be tolerated. nih.gov For instance, the introduction of substituents on the carbon framework of the piperidine ring could be explored through more complex synthetic routes involving the construction of a substituted piperidine precursor.

The table below outlines potential derivatization strategies for this compound.

| Target Moiety | Reaction Type | Potential Products |

| Aromatic Rings | Electrophilic Substitution | Halogenated, nitrated, alkylated derivatives |

| Aromatic Rings | Functional Group Transformation | Amino, hydroxyl, and other functionalized derivatives |

| Piperidine Ring | N-Alkylation/Acylation | N-substituted derivatives |

| Piperidine Ring | Oxidation | N-oxides, ring-opened products |

| Aromatic Rings | Reduction | Cyclohexyl derivatives |

Interactive Data Table: Potential Derivatization Strategies for this compound (This is a simplified representation of an interactive table.)

| Functional Group | Reaction | Potential Outcome |

| Phenyl Rings | Nitration | Introduction of a nitro group for further functionalization |

| Phenyl Rings | Halogenation | Introduction of halogen atoms to modify electronic properties |

| Piperidine Nitrogen | Acylation | Formation of amide derivatives |

| Aromatic System | Catalytic Hydrogenation | Saturation of the phenyl rings to cyclohexyl rings |

Molecular and Cellular Mechanisms of Dioxadrol Hydrochloride Interaction Preclinical Focus

Dioxadrol (B1208953) Hydrochloride as an NMDA Receptor Antagonist

Dioxadrol hydrochloride is recognized as a potent antagonist of the NMDA receptor, a critical ionotropic receptor for the excitatory neurotransmitter glutamate. Its mechanism of action involves a direct interaction with the receptor's ion channel, classifying it as a non-competitive antagonist.

Preclinical studies have consistently demonstrated that this compound exerts its antagonistic effects on the NMDA receptor by binding to a site located within the receptor's ion channel. This specific binding location is commonly referred to as the phencyclidine (PCP) binding site, named after the first compound identified to interact there. By occupying this site, dioxadrol physically obstructs the flow of ions through the channel, even when the receptor is activated by its agonists, glutamate and glycine. This channel-blocking action is a hallmark of non-competitive antagonism at the NMDA receptor. Research on various analogues of dexoxadrol (B1663360), the active isomer of dioxadrol, has confirmed that high affinity is directed toward this phencyclidine binding site.

Dioxadrol is a chiral molecule and exists as four stereoisomers. The affinity for the NMDA receptor is highly dependent on the stereochemistry of the molecule. The (+)-isomer, known as dexoxadrol, exhibits significantly greater potency in binding to the NMDA receptor compared to its (-)-isomer, levoxadrol (B1675189).

Research has established that the NMDA receptor affinity resides almost exclusively in the isomers with an (S)-configuration at specific chiral centers. Specifically, the (S,S)-configuration of the ring junction (position 2 of the piperidine ring and position 4 of the dioxolane ring) is crucial for high-affinity binding. This enantioselective binding is evident in the differential potency observed between the isomers, with dexoxadrol being substantially more active than levoxadrol in displacing radioligands from the PCP binding site. For instance, the order of potency in displacing bound radioligands from sites in rat brain homogenates was found to be dexoxadrol much greater than levoxadrol. nih.gov This stereoselectivity underscores the specific conformational requirements for interaction with the binding site within the NMDA receptor channel.

Binding Affinities of Dexoxadrol Analogues at the NMDA Receptor

| Compound | NMDA Receptor Affinity (Ki, nM) |

|---|---|

| (2S,4S)-configured 1,3-dioxolane analogue | 69 |

| 4-hydroxy-dexoxadrol analogue (WMS-2508) | 44 |

| 4-oxo-dexoxadrol analogue (racemate) | 470 |

| (S,S,S)-4-hydroxy-dexoxadrol analogue | 28 |

| (S,S,S)-4-fluoro-dexoxadrol analogue (WMS-2539) | 7 |

The mechanism by which this compound antagonizes the NMDA receptor is classified as non-competitive. This means that dioxadrol does not compete with the neurotransmitter glutamate or its co-agonist glycine for their binding sites on the exterior of the receptor. Instead, it binds to a distinct allosteric site, the PCP site, located inside the ion channel pore.

This binding is use-dependent, meaning that the ion channel must first be opened by the binding of both glutamate and glycine for dioxadrol to access its binding site within the pore. Once bound, it physically blocks the channel, preventing the influx of calcium and sodium ions that would normally occur upon receptor activation. This blockade effectively prevents the downstream signaling cascades initiated by NMDA receptor activation, regardless of the concentration of the agonists. This mechanism is characteristic of several dissociative anesthetics and other NMDA receptor channel blockers.

Interaction of this compound with Sigma Receptors

In addition to its primary activity at the NMDA receptor, dioxadrol and its analogues have been investigated for their interaction with sigma receptors, which are unique intracellular chaperone proteins. There are two main subtypes, sigma-1 (σ1) and sigma-2 (σ2).

While the primary focus of dioxadrol research has been on the NMDA receptor, studies on its analogues have revealed interactions with sigma receptors. Interestingly, much of the research has been aimed at developing analogues with high selectivity for the NMDA receptor and, consequently, low affinity for sigma receptors to reduce potential off-target effects.

Several highly potent dexoxadrol analogues with modifications to the piperidine ring have been shown to possess high selectivity against both σ1 and σ2 receptors. nih.gov This implies that the parent compound, dexoxadrol, likely possesses some affinity for these sigma receptor sites, which subsequent medicinal chemistry efforts have sought to eliminate. For example, fluorinated derivatives of dexoxadrol showed high selectivity against both σ1 and σ2 receptors. researchgate.net This suggests that while dioxadrol does interact with sigma receptors, its affinity may be lower than its affinity for the NMDA receptor.

The stereochemistry of dioxadrol analogues also appears to play a role in their affinity for sigma receptors. While the (S,S)-configuration is critical for high affinity at the NMDA receptor, certain structural modifications can shift the preference towards sigma receptors, and this can be influenced by the stereoisomeric configuration.

One study found that methyl ethers of dexoxadrol analogues with an "unlike-configuration" of the ring junction showed a preference for the σ1 receptor with high selectivity. This contrasts with the "like-configuration" required for potent NMDA receptor binding. Another surprising finding was that a piperidine derivative of a dexoxadrol analogue was found to bind with high affinity to σ1-receptors, identifying it as a potential lead compound for developing selective σ1-receptor ligands. researchgate.net This indicates a clear enantioselective interaction with sigma receptors, where different isomers of dioxadrol-related compounds can have markedly different binding profiles at sigma-1 and sigma-2 sites.

Modulation of Ion Channels by this compound

Preclinical studies using rat brain synaptosomes have demonstrated that this compound interacts with a specific type of voltage-gated potassium channel that is also sensitive to phencyclidine (PCP). nih.gov This interaction is highly dependent on the stereochemistry of the Dioxadrol molecule.

Dexoxadrol, the (+)-isomer of Dioxadrol which is responsible for its PCP-like behavioral effects, has been identified as a potent blocker of this PCP-sensitive, voltage-gated K+ channel. nih.govnih.gov In contrast, Levoxadrol, the (-)-isomer, is a very weak blocker of this particular channel. nih.govnih.gov Interestingly, Levoxadrol was found to activate a separate potassium channel, an effect that could be blocked by the opioid antagonist naloxone, suggesting an interaction with opioid-modulated channels not shared by Dexoxadrol. nih.govnih.gov

This stereoselective blockade of presynaptic potassium channels by Dexoxadrol is thought to be a contributing factor to some of the behavioral effects associated with PCP and related compounds. nih.govnih.gov The blockade of these channels can lead to enhanced neurotransmitter release, thereby altering neuronal signaling. researchgate.net It is hypothesized that this specific K+ channel may be associated with one of the PCP-sigma-ligand binding sites in the brain. nih.govnih.gov

Comparative Molecular Interaction Studies of this compound

This compound and its isomers have been extensively studied to understand their relationship with other dissociative anesthetics. These studies reveal a shared primary mechanism of action centered on the N-methyl-D-aspartate (NMDA) receptor, while also highlighting subtle but important differences in binding and stereoselectivity that dictate their unique pharmacological profiles.

The primary molecular target for the dissociative effects of this compound is the phencyclidine (PCP) binding site located within the ion channel of the NMDA receptor. nih.govresearchgate.net The interaction with this site is markedly stereoselective. Biochemical binding assays using rat brain homogenates have shown a distinct order of potency for displacing PCP-like radioligands.

Dexoxadrol, the α-(+)-isomer, demonstrates a significantly higher affinity for the PCP binding site compared to its enantiomer, Levoxadrol (the α-(-)-isomer), and the β-(+/-)-diastereomer. nih.gov The potency order is definitively Dexoxadrol >> Levoxadrol ≈ β-(+/-)-Dioxadrol. nih.gov This differential binding affinity directly correlates with the observed in vivo effects, where only Dexoxadrol produces PCP-like behavioral activity. nih.gov This strong correlation confirms that high-affinity binding to the PCP site is a prerequisite for the characteristic dissociative effects of this compound class.

Table 1: Relative Potency of Dioxadrol Isomers at PCP Binding Sites

| Isomer | Relative Potency in Displacing PCP-like Ligands | Associated In Vivo Activity |

| Dexoxadrol (α-(+)-Dioxadrol) | High | PCP-like behavioral effects nih.gov |

| Levoxadrol (α-(-)-Dioxadrol) | Very Low | No PCP-like behavioral effects nih.gov |

| β-(+/-)-Dioxadrol | Very Low | No PCP-like behavioral effects nih.gov |

This compound belongs to the class of non-competitive NMDA receptor antagonists, which includes well-known compounds such as Phencyclidine (PCP), Ketamine, Dizocilpine (MK-801), and the related compound Etoxadrol. nih.govnih.gov These agents all exert their principal effects by blocking the ion channel associated with the NMDA receptor. nih.govresearchgate.net They are classified as uncompetitive, open-channel blockers, meaning they typically bind to a site within the channel pore that becomes accessible only when the receptor is activated by its agonists, glutamate and glycine. nih.govnih.gov

While sharing a common binding site, these compounds exhibit a range of affinities and distinct binding properties. nih.gov For instance, MK-801 is recognized as a particularly potent NMDA receptor antagonist. nih.gov Etoxadrol, a closely related analogue of Dioxadrol, has an affinity for the PCP binding site that is comparable to that of PCP itself. nih.gov

Preclinical studies have revealed differences in the binding properties of Ketamine and MK-801 at the NMDA receptor, which may account for their differential effects on physiological processes like long-term potentiation. nih.gov The affinity of Dioxadrol's active isomer, Dexoxadrol, is high and falls within the range of other potent antagonists like Etoxadrol. nih.govresearchgate.net This high affinity is achieved by specific structural features, such as the presence of two phenyl groups at the acetalic center of the dioxolane ring. nih.gov

Table 2: Comparative Profile of NMDA Receptor Antagonists

| Compound | Classification | Primary Binding Site | Key Characteristics |

| Dioxadrol (Dexoxadrol) | Non-competitive NMDA Antagonist | PCP site within the NMDA ion channel nih.gov | High affinity; highly stereoselective activity nih.govnih.gov |

| Phencyclidine (PCP) | Non-competitive NMDA Antagonist | PCP site within the NMDA ion channel researchgate.net | Prototype for this class of compounds |

| Ketamine | Non-competitive NMDA Antagonist | PCP site within the NMDA ion channel researchgate.netnih.gov | Possesses distinct binding properties from MK-801 nih.gov |

| MK-801 (Dizocilpine) | Non-competitive NMDA Antagonist | PCP site within the NMDA ion channel nih.govnih.gov | Very potent antagonist with high affinity nih.gov |

| Etoxadrol | Non-competitive NMDA Antagonist | PCP site within the NMDA ion channel nih.gov | Affinity is comparable to PCP nih.gov |

The molecular interactions of this compound are fundamentally governed by stereoselectivity, a feature that is evident across its various targets. Dioxadrol exists in four isomeric forms, and the biological activity resides almost exclusively in one of these: the α-(+)-isomer, Dexoxadrol. nih.gov

This stereoselectivity is most pronounced at the NMDA receptor. Research has definitively shown that the NMDA receptor affinity is associated with the (S)-configuration at specific chiral centers of the molecule. nih.govresearchgate.net X-ray crystallography determined the absolute configuration of the active Dexoxadrol isomer to be (4S, 6S), which defines the optimal chirality for high-affinity receptor binding and the expression of PCP-like activity. nih.gov

The functional consequences of this stereoselectivity are profound. Dexoxadrol is potent in displacing PCP from its binding sites and produces the associated behavioral effects, whereas Levoxadrol is largely inactive in this regard. nih.gov This stereoselective action also extends to other ion channels; Dexoxadrol potently blocks certain voltage-gated potassium channels, while Levoxadrol is exceptionally weak at the same site. nih.gov Similarly, in the closely related compound Etoxadrol, the isomer with the (2S, 4S, 6S) configuration has an affinity for the PCP binding site that is 35 times more potent than its epimer. nih.gov This consistent and high degree of stereoselectivity underscores that the specific three-dimensional structure of Dexoxadrol is crucial for its molecular interactions at both NMDA receptors and specific potassium channels. nih.govnih.gov

Structure Activity Relationship Sar Studies of Dioxadrol Hydrochloride Analogues

Elucidation of Key Structural Elements for Receptor Affinity

Contributions of the Piperidine Moiety to Dioxadrol (B1208953) Hydrochloride Activity

The piperidine ring is a crucial component for the activity of dioxadrol hydrochloride and its analogues. Modifications to this moiety have demonstrated its critical role in receptor binding. For instance, N-alkylation of the piperidine nitrogen in dexoxadrol (B1663360), a stereoisomer of dioxadrol, results in inactive compounds. This suggests that the secondary amine is essential for a productive interaction with the receptor, likely through the formation of a hydrogen bond or an ionic interaction with a specific residue in the binding site.

Furthermore, studies have shown that while the entire piperidine ring is not strictly necessary, an aminoalkyl substructure is sufficient for strong receptor interactions. Interestingly, compounds featuring a primary amino group generally exhibit the highest receptor affinity, whereas tertiary amines show low affinity. This highlights the importance of the nitrogen's substitution pattern in modulating the compound's activity.

Role of the Dioxolane Ring in Receptor Interactions

The 1,3-dioxolane ring is another indispensable feature of the dioxadrol scaffold. Research has indicated that modifications to this heterocyclic ring lead to a loss of activity. This suggests that the specific geometry and electronic properties of the dioxolane ring are critical for proper orientation and interaction within the receptor's binding pocket. At least one of the oxygen atoms within this ring is considered necessary for these interactions.

Impact of Aromatic Ring Substitutions on this compound SAR

The two aromatic rings of this compound play a significant role in its affinity for the NMDA receptor. High affinity is generally achieved in compounds that possess two phenyl groups or one phenyl group and an alkyl group with two or three carbon atoms at the acetal center.

Substitutions on these aromatic rings can have a profound impact on potency. For example, in etoxadrol, a closely related analogue, the introduction of a chlorine atom at the ortho position of the phenyl ring results in a compound with potency comparable to that of the potent NMDA receptor antagonist, TCP (1-(1-(2-thienyl)cyclohexyl)piperidine). mdpi.com This highlights the sensitivity of the receptor's binding site to the electronic and steric properties of the aromatic substituents. The structure-activity relationships of phenyl-substituted etoxadrol analogues have been found to be distinct from those of similarly substituted phencyclidine (PCP) analogues, suggesting that the aromatic rings in these two classes of compounds interact differently with the PCP binding site on the NMDA receptor. mdpi.com

| Analogue/Modification | Key Structural Change | Effect on Activity/Affinity |

|---|---|---|

| N-Alkyl dexoxadrol derivatives | Alkylation of the piperidine nitrogen | Inactive mdpi.com |

| Dioxolane ring modified analogues | Alteration of the 1,3-dioxolane ring | Inactive mdpi.com |

| Primary amine analogues | Replacement of piperidine with a primary aminoalkyl group | High receptor affinity |

| Tertiary amine analogues | Replacement of piperidine with a tertiary aminoalkyl group | Low affinity |

| 1,3-Dioxane ring analogues | Enlargement of the dioxolane ring | Considerable NMDA receptor affinity |

| Ortho-chloro substituted etoxadrol analogue | Addition of a chlorine atom to the phenyl ring | Increased potency, comparable to TCP mdpi.com |

| Thienyl ring replacement in etoxadrol | Replacement of the phenyl ring with a 2- or 3-thienyl ring | Comparable affinity to etoxadrol mdpi.com |

| Propyl or isopropyl substitution on etoxadrol's dioxolane ring | Replacement of the ethyl moiety | More potent than etoxadrol or PCP mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable in drug discovery for predicting the activity of novel compounds and for providing insights into the molecular features that govern their therapeutic effects.

Development of 3D-QSAR Models for this compound Derivatives

First, a dataset of Dioxadrol analogues with their corresponding biological activities (e.g., receptor binding affinities) would be compiled. The three-dimensional structures of these molecules would then be generated and aligned based on a common scaffold, which in this case would be the dioxolane-piperidine core.

In a CoMFA study, the aligned molecules are placed in a 3D grid, and the steric and electrostatic fields are calculated at each grid point. These fields represent the interaction energies between the molecules and a probe atom. Partial least squares (PLS) analysis is then used to correlate the variations in these fields with the observed biological activities, resulting in a QSAR equation.

CoMSIA, a related technique, also calculates steric and electrostatic fields but includes additional descriptors such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model of the SAR.

The resulting 3D-QSAR models are typically visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are predicted to enhance or diminish biological activity. For instance, a contour map for a this compound QSAR model might indicate that bulky, electron-withdrawing substituents on the aromatic ring are favorable for activity, while steric hindrance near the piperidine nitrogen is detrimental.

Predictive Capabilities of QSAR Models for this compound Analogues

A well-validated 3D-QSAR model can serve as a powerful predictive tool in the design of new this compound analogues. The predictive power of a QSAR model is assessed through rigorous statistical validation, both internally and externally.

Internal validation techniques, such as leave-one-out cross-validation (q²), assess the robustness and stability of the model. A high q² value (typically > 0.5) indicates good internal predictivity. External validation involves using the QSAR model to predict the activity of a set of compounds that were not used in the model's development (the test set). The predictive r² value, which measures the correlation between the predicted and actual activities for the test set, is a crucial indicator of the model's real-world predictive ability.

Once validated, the QSAR model can be used to virtually screen a library of novel, yet-to-be-synthesized this compound analogues. The model would predict the biological activity of these virtual compounds, allowing researchers to prioritize the synthesis of those with the highest predicted potency. This in silico screening can significantly reduce the time and resources required for the discovery of new drug candidates. The insights gained from the contour maps can also guide medicinal chemists in making targeted modifications to existing lead compounds to optimize their receptor affinity and selectivity.

Stereochemical Influence on this compound’s Structure-Activity Relationships

The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in the interaction of drugs with their biological targets. For this compound and its analogues, the specific spatial orientation of substituent groups significantly dictates their binding affinity to receptors and their subsequent functional activity. This section explores the profound impact of stereoisomerism on the structure-activity relationships (SAR) of this class of compounds.

Enantiomeric Differences in Receptor Binding and Functional Activity

This compound can exist as multiple stereoisomers, and research has consistently demonstrated that these enantiomers and diastereomers exhibit markedly different pharmacological profiles. The biological activity of Dioxadrol and its analogues is predominantly associated with one specific enantiomer, highlighting the stereoselective nature of its interaction with the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor.

Early investigations into the isomeric forms of Dioxadrol revealed that the phencyclidine-like activity resides almost exclusively in the dextrorotatory isomer, α-(+)-Dioxadrol, also known as dexoxadrol. nih.gov In contrast, the levorotatory isomer, α-(-)-Dioxadrol (levoxadrol), and the diastereomer, β-(±)-dioxadrol, are substantially less active. nih.gov This pronounced difference in activity underscores the critical importance of the compound's absolute configuration for its pharmacological effects.

Further crystallographic studies have elucidated the precise three-dimensional structure required for potent activity. The absolute configuration of the most active isomer, dexoxadrol, has been determined to be (4S, 6S). nih.gov This specific arrangement is considered optimal for binding to the PCP receptor and eliciting PCP-like activity. nih.gov

The order of potency in competitive binding assays, which measure the ability of a compound to displace a known radiolabeled ligand from its receptor, further quantifies these enantiomeric differences. In studies using rat brain homogenates, dexoxadrol is significantly more potent at displacing ligands from the PCP binding site than levoxadrol (B1675189) or β-(±)-dioxadrol. nih.gov This indicates a much higher binding affinity of the (4S, 6S)-enantiomer for the receptor.

Structure-activity relationship studies on analogues of dexoxadrol have reinforced the necessity of specific stereochemistry for high NMDA receptor affinity. It has been shown that for potent NMDA receptor antagonism, a (S,S)-configuration at the junction of the piperidine and dioxolane rings (position 2 of the piperidine ring and position 4 of the dioxolane ring) is crucial. nih.gov Additionally, the axial orientation of the substituent at the 4-position of the dioxolane ring, corresponding to a (4S)-configuration, is a key determinant of high affinity. nih.gov

The profound influence of stereochemistry on receptor binding and functional activity is a cornerstone of the SAR of this compound analogues. The distinct pharmacological profiles of the enantiomers provide a clear illustration of the highly specific molecular recognition that occurs at the receptor level.

| Compound | Configuration | Receptor Binding Affinity (Ki, nM) | Functional Activity |

| Dexoxadrol | (4S, 6S) | High | Potent NMDA receptor antagonist with PCP-like activity nih.gov |

| Levoxadrol | (4R, 6R) | Low | Largely inactive nih.gov |

| (S,S,S)-5 | (S,S,S) | 28 | Potent NMDA antagonist nih.gov |

| (S,S,S)-6 (WMS-2539) | (S,S,S) | 7 | Potent NMDA antagonist nih.gov |

| (S,S)-7 | (S,S) | 48 | Potent NMDA antagonist nih.gov |

Advanced Analytical Methodologies for Dioxadrol Hydrochloride in Research

Chromatographic Techniques for Dioxadrol (B1208953) Hydrochloride Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. chromatographytoday.com For Dioxadrol hydrochloride, both high-performance liquid chromatography and gas chromatography serve distinct and critical functions.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally unstable compounds like this compound. humanjournals.com The development of a robust HPLC method is essential for separating the compound from any impurities, degradation products, or its stereoisomers. researchgate.netmdpi.com

A typical method development for this compound would employ a reversed-phase (RP-HPLC) approach, which is the most common mode used in pharmaceutical analysis. humanjournals.comsemanticscholar.org Separation would likely be achieved on a C18 column, which provides excellent retention and resolution for a wide range of organic molecules. chromatographytoday.comnih.gov

The mobile phase composition is a critical parameter that would be optimized to achieve efficient separation. An isocratic or gradient elution system consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol) would be investigated. semanticscholar.orgnih.gov The pH of the aqueous buffer would be carefully controlled to ensure the consistent ionization state of this compound, thereby achieving reproducible retention times.

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. nih.govresearchgate.net This involves assessing specificity, linearity, range, accuracy, precision, and robustness. researchgate.netresearchgate.net

Table 1: Illustrative HPLC Method Parameters and Validation Summary for this compound Analysis

| Parameter | Condition/Specification |

|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV scan (e.g., 220 nm) |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Gas Chromatography (GC) for Purity Assessment and Residual Solvent Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. omicsonline.org While this compound itself is not suitable for direct GC analysis due to its low volatility and thermal lability, GC is indispensable for assessing its purity in terms of residual solvents. omicsonline.orgajrconline.org

During the synthesis of this compound, various organic solvents may be used. Regulatory guidelines strictly limit the presence of these residual solvents in the final active pharmaceutical ingredient (API). ajrconline.org Headspace GC (HS-GC) is the preferred method for this analysis as it allows for the determination of volatile organic compounds without dissolving the drug substance in a solvent, thereby avoiding potential interferences. chromatographyonline.com

In this technique, a sample of this compound is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. A sample of this gas is then injected into the GC system, where the solvents are separated on a capillary column (e.g., a DB-624) and detected, typically by a Flame Ionization Detector (FID). omicsonline.org The method would be validated for its ability to accurately quantify all potential residual solvents from the manufacturing process.

Spectroscopic Methods for this compound Characterization

Spectroscopic techniques are vital for the structural confirmation and characterization of pharmaceutical molecules by probing the interaction of matter with electromagnetic radiation. arabjchem.orgsigmaaldrich.com

Application of Nuclear Magnetic Resonance (NMR) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. hyphadiscovery.comjchps.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. core.ac.uknih.gov

For this compound, a suite of NMR experiments would be conducted:

¹H NMR: This experiment identifies the number and type of different protons in the molecule, their electronic environment (chemical shift), relative numbers (integration), and neighboring protons (spin-spin coupling). jchps.com

¹³C NMR: This provides information on the carbon skeleton of the molecule.

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete and definitive assignment of the molecular structure. hyphadiscovery.comcore.ac.uknih.gov These experiments are crucial for confirming the Dioxadrol structure and distinguishing it from potential isomers.

Table 2: Key NMR Experiments for Structural Elucidation of this compound

| NMR Experiment | Information Obtained |

|---|---|

| ¹H NMR | Identifies proton environments and their connectivity. |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule. |

| COSY | Shows correlations between protons that are coupled to each other (typically over 2-3 bonds). |

| HSQC | Correlates protons directly to the carbons they are attached to (one-bond C-H correlation). hyphadiscovery.comnih.gov |

| HMBC | Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). core.ac.uknih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. taylorandfrancis.com It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.govwiley.com

For this compound, electrospray ionization (ESI) would be a suitable ionization technique, as it is a soft method that typically produces the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. mdpi.comnih.gov The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its identity. scispace.com By analyzing the mass differences between the precursor and fragment ions, specific structural features and substructures of Dioxadrol can be confirmed.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide complementary structural information. mu-varna.bgekb.eg

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.com When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. The resulting IR spectrum shows absorption bands characteristic of specific functional groups, such as O-H (hydroxyl), C-O (ether), and aromatic C-H and C=C bonds. This allows for rapid confirmation of the key structural components of the molecule. uni-muenchen.dechemrxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. libretexts.orgjddtonline.info The technique is particularly useful for compounds containing chromophores, such as aromatic rings. The UV spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or water) would show one or more absorbance maxima (λmax) corresponding to π→π* transitions within its aromatic system. science-softcon.decore.ac.uk While not highly specific for structural elucidation on its own, UV-Vis spectroscopy is simple, robust, and widely used for quantitative analysis in conjunction with HPLC. rsc.org

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are a fundamental technique in pharmacology for characterizing the interaction between a ligand, such as this compound, and its corresponding receptor. This methodology allows for the detailed examination of receptor properties, including affinity, density, and selectivity. In the context of this compound, these assays have been instrumental in elucidating its complex interactions with various receptor systems, particularly the phencyclidine (PCP) and sigma receptors.

Dioxadrol is a chiral compound, existing as two enantiomers: dexoxadrol (B1663360) and levoxadrol (B1675189). nih.gov Radioligand binding studies have revealed significant differences in the receptor affinities of these enantiomers. Dexoxadrol exhibits a substantially higher affinity for PCP receptors compared to levoxadrol. nih.gov Conversely, both dexoxadrol and levoxadrol demonstrate nearly equal affinities for sigma receptors. nih.gov This differential affinity allows for the use of these enantiomers as pharmacological tools to distinguish between effects mediated by PCP receptors and those mediated by sigma receptors. nih.gov

Studies utilizing radiolabeled PCP, specifically [³H]PCP, have shown that its binding to brain homogenates is inhibited by compounds known to produce PCP-like behavioral effects, including dexoxadrol. nih.gov These competitive binding assays have been crucial in confirming that this compound interacts with the same receptor sites as phencyclidine.

Quantitative Receptor Binding Kinetics (Saturation, Competition, Kinetics)

The quantitative analysis of radioligand binding provides critical data on the affinity and density of receptors. For the PCP receptor, binding studies have identified two distinct sites: a high-affinity site and a low-affinity site. nih.gov

Saturation binding experiments, which involve incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand, have determined the dissociation constant (K D ) for these sites. The high-affinity PCP receptor site has a reported K D of 23.5 ± 7.4 nM, while the low-affinity site has a K D of 7.6 ± 1.8 µM. nih.gov

Competition binding assays, where a fixed concentration of radioligand competes for binding with increasing concentrations of an unlabeled ligand (like the isomers of Dioxadrol), have demonstrated stereoselectivity at the high-affinity PCP receptor. nih.gov Dexoxadrol is significantly more potent in displacing [³H]PCP from this site than levoxadrol, highlighting the stereospecific nature of this interaction. nih.gov

The following table summarizes the binding affinities of the PCP receptor sites:

| Receptor Site | Dissociation Constant (K D ) |

| High-Affinity PCP Receptor | 23.5 ± 7.4 nM nih.gov |

| Low-Affinity PCP Receptor | 7.6 ± 1.8 µM nih.gov |

Use of Tritiated Radioligands for Specific Receptor Site Characterization

The use of tritiated radioligands, such as [³H]dexoxadrol, has been pivotal in the specific characterization of Dioxadrol binding sites in the brain. nih.gov These studies have shown that [³H]dexoxadrol binds with high affinity to specific sites in rat brain tissue. nih.gov

Autoradiographic studies using [³H]dexoxadrol have revealed a distinct distribution of its binding sites. While there is an overlap with the distribution of [³H]PCP binding sites, with high concentrations in the cortex and hippocampus, there are also notable differences. nih.gov For instance, the hypothalamus is enriched in [³H]dexoxadrol binding sites but not [³H]PCP sites. nih.gov This finding suggests that while dexoxadrol binds to PCP-related sites in some brain regions, it may also interact with other, distinct sites in other areas. nih.gov

Competition studies with various phencyclidine analogues have further shown that these compounds compete for [³H]dexoxadrol binding in a manner that is slightly different from their competition for [³H]phencyclidine binding sites. nih.gov This underscores the unique binding profile of Dioxadrol and the utility of its radiolabeled form in mapping out specific receptor populations within the central nervous system.

The differential binding of Dioxadrol enantiomers to PCP and sigma receptors is summarized in the table below:

| Compound | PCP Receptor Affinity | Sigma Receptor Affinity |

| Dexoxadrol | High nih.gov | Nearly equal to Levoxadrol nih.gov |

| Levoxadrol | Low nih.gov | Nearly equal to Dexoxadrol nih.gov |

Preclinical Biochemical and Pharmacological Research Applications Excluding Clinical Human Trials

In Vivo Studies in Non-Human Animal Models (focused on basic scientific understanding, not therapeutic efficacy, safety, or dosage)

In vivo studies in animal models have been instrumental in characterizing the behavioral effects of Dioxadrol (B1208953) hydrochloride, providing a functional context for the biochemical findings. These studies focus on understanding how the compound's molecular interactions translate into observable behaviors.

Drug discrimination studies are used to assess the subjective effects of a compound by training animals to recognize and respond to its internal cues. In pigeons trained to discriminate dextrorphan from saline, dexoxadrol (B1663360) produced a dose-related stimulus control of behavior that was similar to that of dextrorphan, indicating shared subjective effects. nih.gov In contrast, the l-isomer, levoxadrol (B1675189), did not substitute for the dextrorphan cue. nih.gov

Furthermore, in animals trained to discriminate phencyclidine (PCP), dexoxadrol fully generalized to the PCP cue, confirming its classification as a PCP-like compound. nih.govresearchgate.net This generalization is consistent with its binding profile at the PCP site of the NMDA receptor. These studies underscore the compound's potent and stereoselective psychoactive properties, which are mediated through its interaction with the NMDA receptor complex.

| Animal Model | Training Drug | Test Compound | Result | Reference |

|---|---|---|---|---|

| Pigeon | Dextrorphan | Dexoxadrol | Dose-dependent generalization to the dextrorphan cue. | nih.gov |

| Pigeon | Dextrorphan | Levoxadrol | No generalization; responding was primarily on the saline-appropriate key. | nih.gov |

| Rat / Pigeon | Phencyclidine (PCP) | Dexoxadrol | Full generalization to the PCP cue. | nih.govresearchgate.net |

The administration of dexoxadrol in animal models induces distinct stereotyped behaviors characteristic of PCP-like compounds. A significant finding is the strong correlation between the binding affinity of dexoxadrol and related compounds for the PCP receptor and their potency in producing catalepsy in pigeons. researchgate.net Catalepsy is a state of motor immobility and is a hallmark behavior used to quantify the effects of this class of compounds.

In mice, dexoxadrol was shown to block convulsions induced by NMDA, but this effect was observed at doses that also produced other non-specific, PCP-like behavioral effects, confounding the interpretation of a purely anticonvulsant action. These behavioral effects confirm that the in vitro activity of dexoxadrol at the NMDA receptor translates to pronounced and observable physiological and behavioral outcomes in vivo.

Neurochemical Alterations Induced by Dioxadrol Hydrochloride in Animal Brain Regions

Preclinical research into the neurochemical effects of this compound in animal models has primarily focused on its interaction with the phencyclidine (PCP) binding site associated with the N-methyl-D-aspartate (NMDA) receptor complex. Studies utilizing rat brain homogenates have demonstrated a distinct stereoselectivity in the binding of dioxadrol's enantiomers to these receptors.

The dextrorotatory isomer, α-(+)-dioxadrol (dexoxadrol), exhibits a significantly higher affinity for the PCP binding site compared to its levorotatory counterpart, α-(-)-dioxadrol (levoxadrol), and the diastereomer, β-(+/-)-dioxadrol. In competitive binding assays, dexoxadrol was found to be substantially more potent in displacing the radiolabeled PCP analog, [³H]1-[1-(2-thienyl)cyclohexyl]piperidine ([³H]TCP), from its binding sites in rat brain tissue. The potency of levoxadrol and β-(+/-)-dioxadrol in these assays was considerably lower, indicating a much weaker interaction with the PCP receptor.

This marked difference in binding affinity suggests that the neurochemical effects of this compound are primarily mediated by the dexoxadrol enantiomer through its action as a non-competitive NMDA receptor antagonist at the PCP site. The stereochemical configuration of dexoxadrol is, therefore, a critical determinant of its ability to induce neurochemical alterations within the brain.

Table 1: Potency of Dioxadrol Isomers in Displacing [³H]TCP Binding in Rat Brain Homogenates

| Compound | Relative Potency |

| Dexoxadrol | Much greater than levoxadrol and β-(+/-)-dioxadrol |

| Levoxadrol | Equal to β-(+/-)-dioxadrol |

| β-(+/-)-Dioxadrol | Equal to levoxadrol |

Data derived from studies on the displacement of bound 1-[1-(2-thienyl)cyclohexyl]piperidine from binding sites in rat brain homogenates.

Future Directions and Emerging Research Avenues for Dioxadrol Hydrochloride

Exploration of Novel Synthetic Pathways

The advancement of medicinal chemistry relies on the development of innovative and efficient synthetic routes to create complex molecules. hilarispublisher.com For Dioxadrol (B1208953) hydrochloride and its analogues, future research is geared towards discovering novel synthetic pathways that offer improved yield, scalability, stereochemical control, and cost-effectiveness. hilarispublisher.comnih.gov

Current synthetic approaches have successfully produced a series of dioxolane analogues, including the potent related compound Etoxadrol. nih.govnih.gov One established synthesis for Etoxadrol involves using dexoxadrol (B1663360) as a starting material, cleaving it to produce (S,S)-1-(2-piperidyl)-1,2-ethanediol, which then serves as a key intermediate. nih.gov However, these multi-step syntheses can be complex and may not be optimal for large-scale production or for the rapid generation of diverse analogue libraries.

Future exploration in this area may focus on:

Asymmetric Catalysis: Developing new catalytic methods to directly establish the three chiral centers of the Dioxadrol core with high enantiomeric and diastereomeric purity, thus avoiding lengthy chiral resolution or separation steps.

Flow Chemistry: Implementing continuous flow synthesis processes, which can offer better control over reaction conditions, improve safety, and facilitate easier scaling compared to traditional batch methods. mdpi.commdpi.com

Biocatalysis: Investigating the use of enzymes to perform specific, stereoselective transformations, offering a greener and more efficient alternative to some traditional chemical reagents.

By pursuing these modern synthetic strategies, researchers can accelerate the discovery of new Dioxadrol-based compounds with potentially improved pharmacological properties. nih.gov

Advanced Computational Design of Dioxadrol Hydrochloride Analogues with Tuned Selectivity

Computational chemistry and molecular modeling have become indispensable tools in drug discovery, allowing for the rational design of molecules with optimized properties. emanresearch.orghilarispublisher.com For this compound, advanced computational methods can guide the synthesis of new analogues with fine-tuned selectivity and affinity for the PCP binding site on the NMDA receptor.

Early research has already utilized computer-assisted molecular modeling to develop a hypothetical model of the phencyclidine binding site. nih.gov This model successfully predicted the higher affinity of Etoxadrol compared to its less potent epimer, epietoxadrol, highlighting the power of computational approaches. nih.gov

Future research in this domain will likely involve more sophisticated techniques:

Molecular Dynamics (MD) Simulations: To study the dynamic interactions between Dioxadrol analogues and the NMDA receptor, providing insights into the binding mechanism and the conformational changes involved.

Free Energy Perturbation (FEP): To more accurately predict the binding affinities of newly designed analogues before they are synthesized, thereby prioritizing the most promising candidates and reducing wasted synthetic effort.

Pharmacophore Modeling and Virtual Screening: To screen large virtual libraries of compounds to identify novel scaffolds that fit the binding site model, potentially leading to the discovery of structurally distinct NMDA receptor modulators.

A key focus of this research is understanding the structure-activity relationships (SAR) to enhance potency and selectivity. Studies have already shown that modifications to the aromatic and dioxolane rings can significantly impact binding affinity. nih.gov

Table 1: Structure-Activity Relationship Findings for Etoxadrol Analogues

| Modification | Position | Resulting Change in Potency | Reference |

| Replacement of ethyl moiety with propyl or isopropyl | Dioxolane Ring | Increased potency (more potent than Etoxadrol or PCP) | nih.gov |

| Addition of a chlorine moiety | Ortho position of the aromatic ring | Increased potency (comparable to TCP in vitro) | nih.gov |

| Replacement of phenyl ring with 2- or 3-thienyl ring | Aromatic Ring | Comparable affinity to Etoxadrol | nih.gov |

| N-Alkyl derivatives | Piperidine Ring | Inactive | nih.gov |

By leveraging these advanced computational methods, researchers can move beyond qualitative SAR and design next-generation analogues with precisely tailored pharmacological profiles.

Investigation of this compound's Interactions with Undiscovered or Orphan Receptors (preclinical)

While this compound's primary target is the PCP site of the NMDA receptor, many pharmacologically active compounds exhibit polypharmacology, meaning they interact with multiple targets. A forward-looking research avenue is the preclinical investigation of Dioxadrol's potential interactions with undiscovered or orphan receptors. Orphan receptors are proteins that have the structure of a receptor but whose endogenous ligand has not yet been identified.

This exploration is crucial for two main reasons:

Identifying Novel Therapeutic Targets: An unexpected interaction with an orphan receptor could unveil new therapeutic applications for Dioxadrol or its analogues.

De-risking Drug Development: Understanding off-target interactions early in the preclinical phase is essential for predicting potential side effects and building a comprehensive safety profile.

Drug metabolizing enzymes and transporters are often under the control of orphan nuclear receptors, such as the pregnenolone (B344588) X-receptor (PXR) and the constitutive androstane (B1237026) receptor (CAR). nih.gov Xenobiotic activation of these receptors can lead to unpredictable drug kinetics. nih.gov Preclinical screening of Dioxadrol against a panel of orphan receptors, particularly those expressed in the central nervous system, could provide valuable insights. This research would typically involve high-throughput screening assays where the compound is tested for its ability to bind to or modulate the activity of a wide range of orphan G-protein coupled receptors (GPCRs) and nuclear receptors.

Development of Highly Sensitive and Specific Analytical Methods for Research Quantitation

To support preclinical and clinical research, robust analytical methods are required for the accurate quantification of this compound in various matrices, including bulk drug substance and biological fluids. researchgate.netresearchgate.net The development of highly sensitive and specific methods is paramount for pharmacokinetic studies, quality control, and stability testing. researchgate.netlongdom.org

Several advanced analytical techniques are suitable for this purpose:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a cornerstone of pharmaceutical analysis for separating, identifying, and quantifying compounds. humanjournals.comnih.gov A stability-indicating HPLC method would be developed and validated according to International Conference on Harmonisation (ICH) guidelines to ensure it can separate the active ingredient from any degradation products or impurities. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For research requiring very high sensitivity and selectivity, such as in pharmacokinetic studies where concentrations in plasma can be extremely low, LC-MS or LC-MS/MS is the method of choice. longdom.orghumanjournals.com This technique combines the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry. ous-research.no

Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the volatility and thermal stability of Dioxadrol, GC-MS could also be a viable analytical technique. longdom.org

Method validation would rigorously assess parameters such as accuracy, precision, linearity, specificity, and robustness to ensure reliable and reproducible results. mdpi.com The development of such methods is a critical, albeit often overlooked, aspect of advancing the research and potential development of a compound like this compound. d-nb.info

Utilization of this compound as a Molecular Probe in Neuroscientific Research

Given its high affinity and specificity for the PCP binding site on the NMDA receptor, this compound and its potent analogues are valuable tools for neuroscientific research. As molecular probes, they can be used to investigate the physiological and pathological roles of NMDA receptors in the brain.

Key applications in this area include:

Receptor Mapping and Occupancy Studies: Radiolabeled versions of Dioxadrol or its analogues could be developed for use in positron emission tomography (PET) or autoradiography to visualize the distribution and density of NMDA receptors in the brain.

Functional Studies of NMDA Receptors: By selectively blocking the PCP site, Dioxadrol can be used in preclinical models to elucidate the role of NMDA receptor channels in processes such as synaptic plasticity, learning, memory, and excitotoxicity.

Competitive Binding Assays: Dioxadrol serves as a reference compound in competitive binding assays to determine the affinity of new, unknown compounds for the PCP binding site. Research has already established its utility in displacing ligands like [3H]TCP from these sites. nih.gov

The use of Dioxadrol as a molecular probe provides a direct method to explore the complex functions of the glutamatergic system and its implications in various neurological and psychiatric disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.